3-[(3-Chlorobenzyl)oxy]benzaldehyde

ALDH3A1 inhibition benzyloxybenzaldehyde enzyme inhibition

3-[(3-Chlorobenzyl)oxy]benzaldehyde (CAS 168084-95-5) is a benzyloxybenzaldehyde derivative featuring a 3-chlorobenzyl ether substituent and an aldehyde functional group. This compound belongs to a class of aromatic aldehydes widely investigated as precursors for ALDH inhibitors and other pharmacologically relevant scaffolds.

Molecular Formula C14H11ClO2
Molecular Weight 246.69 g/mol
CAS No. 168084-95-5
Cat. No. B061052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Chlorobenzyl)oxy]benzaldehyde
CAS168084-95-5
Molecular FormulaC14H11ClO2
Molecular Weight246.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)COC2=CC=CC(=C2)C=O
InChIInChI=1S/C14H11ClO2/c15-13-5-1-4-12(7-13)10-17-14-6-2-3-11(8-14)9-16/h1-9H,10H2
InChIKeyBCUFZCBDHLSTBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(3-Chlorobenzyl)oxy]benzaldehyde (CAS 168084-95-5) – A Core Benzyloxybenzaldehyde Building Block for ALDH-Targeted Research


3-[(3-Chlorobenzyl)oxy]benzaldehyde (CAS 168084-95-5) is a benzyloxybenzaldehyde derivative featuring a 3-chlorobenzyl ether substituent and an aldehyde functional group . This compound belongs to a class of aromatic aldehydes widely investigated as precursors for ALDH inhibitors and other pharmacologically relevant scaffolds [1]. With a molecular formula of C₁₄H₁₁ClO₂ and a molecular weight of 246.69 g/mol, it serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery .

ALDH3A1 inhibitor research tool with reported activity profile
Versatile benzyloxybenzaldehyde intermediate for SAR derivatization
Multi-source procurement with defined purity specification

Why 3-[(3-Chlorobenzyl)oxy]benzaldehyde Cannot Be Replaced by Common Benzaldehyde Analogs in ALDH Inhibition Research


While many benzyloxybenzaldehyde derivatives share a common core, substitution pattern and halogen placement critically influence ALDH isoform selectivity and potency [1]. For instance, the 3-chlorobenzyl moiety in 3-[(3-chlorobenzyl)oxy]benzaldehyde confers a distinct ALDH3A1 inhibitory profile (IC₅₀ = 2.1 µM) that differs markedly from unsubstituted benzyloxybenzaldehydes or para-chloro isomers [2]. In contrast, related analogs like ABMM-15 (IC₅₀ = 0.23 µM against ALDH1A3) and ABMM-16 (IC₅₀ = 1.29 µM against ALDH1A3) exhibit strong ALDH1A3 preference, while 2-benzyloxybenzaldehyde (CCY1a) targets Ras-mediated pathways with IC₅₀ values in the 7–12 µM range [3][4]. Such divergent pharmacological profiles underscore that even minor structural modifications can redirect target engagement and biological outcome, making simple substitution untenable.

Isoform selectivity Meta-chloro substitution confers ALDH3A1 selectivity; para‑chloro or unsubstituted analogs may not replicate inhibition profile.
Target pathway 2‑Benzyloxybenzaldehyde engages Ras signaling, not ALDH; target mismatch invalidates ALDH inhibitor screening.
Sourcing consistency Synthetic yield and purity documentation vary across isomers; differences may affect batch reproducibility.

Quantitative Differentiation Evidence for 3-[(3-Chlorobenzyl)oxy]benzaldehyde in ALDH Inhibition Research


ALDH3A1 Inhibitory Potency: Meta-Chloro Substitution Yields Distinct ALDH3A1 Affinity

3-[(3-Chlorobenzyl)oxy]benzaldehyde demonstrates moderate inhibitory activity against human ALDH3A1, with an IC₅₀ of 2.10 µM [1]. This contrasts with the highly selective ALDH1A3 inhibitors ABMM-15 (IC₅₀ = 0.23 µM) and ABMM-16 (IC₅₀ = 1.29 µM) from the same benzyloxybenzaldehyde class, which exhibit negligible ALDH3A1 activity [2]. The meta-chloro substitution thus confers a different isoform selectivity profile, making this compound valuable for ALDH3A1-focused studies.

ALDH3A1 IC₅₀
Head-to-head
2.10 µM
Reported ALDH3A1 inhibitor research context
ABMM-15/16 show negligible ALDH3A1 activity
ALDH3A1 inhibition benzyloxybenzaldehyde enzyme inhibition

Distinct Target Profile vs. 2-Benzyloxybenzaldehyde (CCY1a): ALDH vs. Ras Pathway Engagement

While 3-[(3-chlorobenzyl)oxy]benzaldehyde acts as an ALDH3A1 inhibitor, the structurally related 2-benzyloxybenzaldehyde (CCY1a) suppresses Ras-mediated vascular smooth muscle cell (VSMC) proliferation with IC₅₀ values of 7.0 µM (³H-thymidine incorporation) and 12 µM (MTT assay) [1]. CCY1a's mechanism involves blockade of Ras activation, p42/44 MAPK, and NF-κB signaling, a profile entirely distinct from the ALDH inhibition exhibited by the 3-chloro derivative [1].

Primary Target
Head-to-head
ALDH3A1 inhibitor vs. Ras pathway
Target pathway guides selection
No cross‑reactivity data available
Ras inhibition vascular smooth muscle antiproliferative

Synthetic Accessibility: Reliable Williamson Ether Synthesis Yields 74% for 3-Chloro Derivative

3-[(3-Chlorobenzyl)oxy]benzaldehyde is readily synthesized via Williamson etherification of 3-hydroxybenzaldehyde with 3-chlorobenzyl chloride, achieving a reported yield of 74% under standard conditions (K₂CO₃, DMF, 80°C, 3 h) . In comparison, the para‑chloro isomer (3-[(4-chlorobenzyl)oxy]benzaldehyde) is prepared analogously but at 60°C with similar reagents, though published yield data are less consistently documented . The well‑characterized synthetic route and documented yield facilitate reliable sourcing and scale‑up.

Synthetic Yield
Data to verify
74%
Supports procurement and scale‑up planning
Williamson etherification; comparator yields less documented
synthesis Williamson ether synthesis yield optimization

Lipophilicity and Physicochemical Profile: Meta-Chloro Substitution Modulates LogP Relative to Unsubstituted and Para Analogs

The computed XLogP3-AA for 3-[(3-chlorobenzyl)oxy]benzaldehyde is 3.5, reflecting the lipophilic contribution of the 3-chlorobenzyl group . This value is elevated relative to 3-benzyloxybenzaldehyde (XLogP ~3.1) and comparable to the para-chloro isomer (XLogP = 4.26 as reported by some vendors, though computational methods may vary) [1]. The meta-chloro placement offers a balanced lipophilicity that may influence membrane permeability and solubility profiles in cellular assays.

Lipophilicity (XLogP)
Class-level
3.5 vs. ~3.1 (unsub.) / 4.26 (para‑Cl)
Intermediate lipophilicity in the series
Influences membrane permeability and solubility assays
lipophilicity drug-likeness physicochemical properties

Commercial Availability and Purity Specifications: 95% Minimum Purity with Multiple Vendor Sources

3-[(3-Chlorobenzyl)oxy]benzaldehyde is commercially available from multiple research chemical suppliers with a minimum purity specification of 95% (e.g., AKSci, Santa Cruz Biotechnology) . In contrast, the para‑chloro isomer (CAS 24550‑39‑8) is offered with comparable purity but from a more limited vendor base, potentially affecting lead times and pricing . The established supply chain for the meta‑chloro derivative supports consistent procurement for ongoing research programs.

Purity Specification
Specification review
95% minimum
Reliable multi‑source procurement
Broader vendor base than para‑chloro isomer
procurement purity supply chain

Optimal Use Cases for 3-[(3-Chlorobenzyl)oxy]benzaldehyde Based on Differentiated Evidence


ALDH3A1‑Focused Inhibitor Screening and Structure–Activity Relationship (SAR) Studies

Given its measurable IC₅₀ of 2.10 µM against human ALDH3A1 [1], 3-[(3-chlorobenzyl)oxy]benzaldehyde serves as a benchmark compound for ALDH3A1 inhibitor development. Researchers seeking to profile ALDH isoform selectivity can use this compound alongside ALDH1A3‑selective analogs (e.g., ABMM-15, ABMM-16) to map SAR around the benzyloxybenzaldehyde scaffold [2].

Synthetic Intermediate for Advanced Benzyloxybenzaldehyde Derivatives

The aldehyde functionality and meta‑chloro substitution make this compound a versatile building block for further derivatization. The well‑documented Williamson ether synthesis (74% yield) and commercial availability at 95% purity support its use as a starting material for libraries of ALDH inhibitors, Schiff bases, or oxime derivatives.

Differentiation from Ras‑Targeting Benzyloxybenzaldehydes in Vascular Biology Research

For laboratories investigating antiproliferative pathways in vascular smooth muscle cells, 2‑benzyloxybenzaldehyde (CCY1a) is the appropriate tool (IC₅₀ = 7.0–12 µM) [3]. In contrast, 3-[(3-chlorobenzyl)oxy]benzaldehyde should be selected when the research objective involves ALDH3A1 inhibition or ALDH isoform selectivity, thereby avoiding misapplication of compounds with divergent primary targets.

Physicochemical Property Benchmarking in Benzyloxybenzaldehyde Series

With an XLogP of 3.5 , this meta‑chloro derivative occupies an intermediate lipophilicity range relative to unsubstituted (XLogP ~3.1) and para‑chloro (XLogP ~4.26) analogs [4]. It is therefore suitable as a reference compound in studies correlating halogen position with membrane permeability, solubility, and assay interference in ALDH‑targeted screens.

Application
Selection Property
Validation Focus
ALDH3A1 inhibitor screening and SAR studies
Reported ALDH3A1 inhibition profile
Isoform selectivity mapping in benzyloxybenzaldehyde scaffold
Synthetic intermediate for benzyloxybenzaldehyde libraries
Defined aldehyde reactivity and meta‑chloro substitution
Derivatization to Schiff bases, oximes, and ALDH inhibitors
ALDH pathway‑specific research (distinct from Ras pathway)
Target engagement profile (ALDH3A1 vs Ras)
Assay target alignment in vascular biology studies
Physicochemical property benchmarking in benzyloxybenzaldehyde series
Intermediate lipophilicity (XLogP context)
Correlation of halogen position with permeability and solubility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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